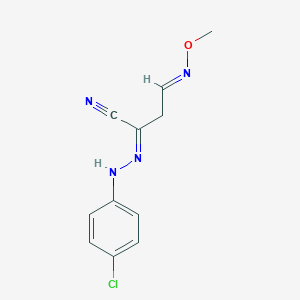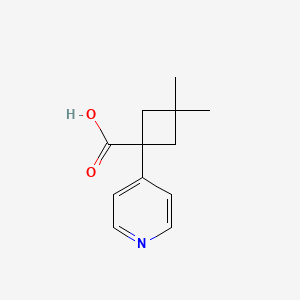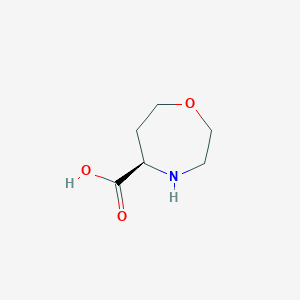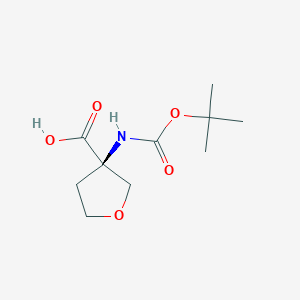![molecular formula C7H10N6 B15238751 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the rings contributes to the compound’s reactivity and potential for forming hydrogen bonds, which can be crucial for biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the two rings through an ethyl linker .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups, such as halogens, alkyl, or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms in the pyrazole and triazole rings can form hydrogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 1-(2-pyrrolidinoethyl)piperazine
Uniqueness
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for diverse reactivity and potential for multiple biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C7H10N6 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c8-7-9-6-13(11-7)5-4-12-3-1-2-10-12/h1-3,6H,4-5H2,(H2,8,11) |
Clave InChI |
KTDZWBRIGFBHCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)




![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)





